Phenyl 4-Nitrobenzenesulfonate (CAS 14338-36-6): A Strategic Nosylate Reagent in Advanced Organic Synthesis and Drug Discovery
Phenyl 4-Nitrobenzenesulfonate (CAS 14338-36-6): A Strategic Nosylate Reagent in Advanced Organic Synthesis and Drug Discovery
Executive Summary
In the landscape of advanced organic synthesis and medicinal chemistry, the strategic selection of leaving groups dictates the success of complex nucleophilic substitutions. Phenyl 4-nitrobenzenesulfonate (CAS 14338-36-6), commonly referred to as a phenyl nosylate, serves as a highly reactive aryl sulfonate ester. Driven by the profound electron-withdrawing nature of the para-nitro group, the nosylate anion acts as an exceptionally stable leaving group. This technical guide explores the physicochemical properties, mechanistic causality, and self-validating synthetic protocols of Phenyl 4-nitrobenzenesulfonate, detailing its critical role in the development of novel active pharmaceutical ingredients (APIs) and chemosensors.
Physicochemical Profiling & Spectroscopic Signatures
Understanding the baseline physical and spectroscopic properties of Phenyl 4-nitrobenzenesulfonate is critical for reaction monitoring and product validation. The strong electron-withdrawing effect of the nitro group not only impacts reactivity but also provides distinct spectroscopic signatures, particularly in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Physicochemical & Spectroscopic Profile of Phenyl 4-Nitrobenzenesulfonate
| Property | Value / Description |
| CAS Number | 14338-36-6 |
| Molecular Formula | C₁₂H₉NO₅S |
| Molecular Weight | 279.27 g/mol |
| Appearance | Pale yellow solid[1] |
| Melting Point | 145–161 °C (varies by crystalline form/purity)[2] |
| IR (ATR, cm⁻¹) | 3108, 1524 (NO₂), 1349 (NO₂), 1194 (SO₂), 1141 (SO₂)[1] |
| ¹H NMR (270 MHz, CDCl₃) | δ = 8.37 (d, J = 8.9 Hz, 2H), 8.03 (d, J = 8.9 Hz, 2H), 7.37−7.29 (m, 3H), 6.99 (dd, J = 8.1, 2.2 Hz, 2H)[1] |
The "Nosylate Advantage": Mechanistic Causality in Organic Synthesis
The utility of Phenyl 4-nitrobenzenesulfonate stems from the intrinsic stability of the 4-nitrobenzenesulfonate (nosylate) anion once displaced.
Causality of Reactivity:
In nucleophilic substitution (
Table 2: Comparative Leaving Group Reactivity (Conceptual Solvolysis Rates)
| Leaving Group | Conjugate Acid | Relative Reactivity ( |
| Mesylate (-OMs) | -1.9 | 1 |
| Tosylate (-OTs) | -2.8 | ~1.5 - 2 |
| Nosylate (-ONs) | -3.2 | ~10 - 20 |
| Triflate (-OTf) | -14.0 | ~10⁴ |
Synthetic Methodologies & Self-Validating Protocols
While advanced methods, such as 1, have been developed to synthesize aryl sulfonate esters under mild conditions[1], the classical nucleophilic acyl substitution remains the most scalable approach in drug development.
Protocol 1: Standard Laboratory Synthesis of Phenyl 4-nitrobenzenesulfonate
Objective: Synthesize Phenyl 4-nitrobenzenesulfonate via the esterification of phenol with 4-nitrobenzenesulfonyl chloride.
Causality of Reagents: Triethylamine (TEA) is utilized as a non-nucleophilic base to neutralize the
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of phenol (1.0 equiv) in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an inert argon atmosphere.
-
Base Addition: Add 15.0 mmol of Triethylamine (TEA, 1.5 equiv). Cool the mixture to 0 °C using an ice bath to control the exothermic reaction.
-
Electrophile Addition: Dissolve 11.0 mmol of 4-nitrobenzenesulfonyl chloride (1.1 equiv) in 10 mL of DCM. Add this solution dropwise over 15 minutes to prevent localized heating and side reactions.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Self-Validating Check (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The disappearance of the phenol spot and the emergence of a highly UV-active spot (254 nm) indicates complete conversion.
-
Workup: Quench the reaction with 15 mL of saturated aqueous
. Extract the organic layer, wash with brine, dry over anhydrous , and concentrate under reduced pressure. -
Self-Validating Check (NMR): Dissolve a crude sample in
. The appearance of a distinct AA'BB' spin system (two doublets at 8.37 and 8.03 ppm, Hz) definitively proves the incorporation of the nosylate group[1].
Fig 1. Synthetic workflow for Phenyl 4-nitrobenzenesulfonate via esterification.
Applications in Advanced Drug Discovery
The nosylate scaffold is heavily utilized in medicinal chemistry to generate highly potent biological agents.
Antimicrobial & Antitubercular Agents
Phenyl 4-nitrobenzenesulfonate derivatives are critical intermediates in synthesizing 2 targeting MurC and MurD ligases, which are essential for bacterial cell wall biosynthesis[2]. Additionally,3 via hydrazone functionality has demonstrated potent antitubercular activity against the Mtb H37Rv strain[3].
Antifungal Therapeutics
In the pursuit of overcoming azole resistance, researchers have synthesized4 containing sulfonate scaffolds. These compounds exhibit broad-spectrum antifungal activity by impairing ergosterol biosynthesis and downregulating the ERG11 gene[4].
Fluorescent Chemodosimeters
Beyond therapeutics, the nosylate group is utilized in analytical chemistry. A5 based on anthraquinone nosylate leverages the specific fluoride-triggered deprotection of the nosylate group. This cleavage induces a naked-eye color change and a ratiometric fluorescence shift, enabling highly sensitive fluoride detection[5].
Protocol 2: Nosylate-Driven Displacement in API Synthesis
Objective: Utilize a nosylate intermediate to introduce a complex nucleophile into a drug scaffold. Causality: The nosylate group is chosen over a halide to avoid harsh halogenation conditions that might degrade sensitive functional groups on the API scaffold.
-
Activation: React the target alcohol scaffold with 4-nitrobenzenesulfonyl chloride in the presence of pyridine (acting as both solvent and base) at 0 °C.
-
Isolation: Precipitate the resulting nosylate intermediate using cold water, filter, and dry.
-
Substitution: Dissolve the nosylate intermediate in anhydrous DMF. Add the desired nucleophile (e.g., a secondary amine) and potassium carbonate (
). -
Heating & Validation: Heat to 60 °C. Monitor via LC-MS. The mass shift corresponding to the loss of the nosylate anion (
202) and the addition of the nucleophile confirms successful displacement.
Fig 2. Nosylate-mediated SN2 pathway for advanced active pharmaceutical ingredients.
Conclusion
Phenyl 4-nitrobenzenesulfonate (CAS 14338-36-6) is far more than a simple ester; it is a highly engineered electrophilic hub. By leveraging the profound electron-withdrawing capacity of the para-nitro group, chemists can execute challenging nucleophilic substitutions with high fidelity. Whether utilized in the synthesis of novel antimicrobial agents, antifungal pyrazolecarbamides, or precision fluorescent chemodosimeters, the nosylate scaffold remains an indispensable tool in the modern drug development pipeline.
References
- Source: clockss.org (HETEROCYCLES)
- Source: nih.gov (Frontiers in Cellular and Infection Microbiology)
- Source: nih.gov (Molecules)
- Source: semanticscholar.
- Source: rsc.org (New Journal of Chemistry)
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Design and Synthesis of Novel N-Benzylidenesulfonohydrazide Inhibitors of MurC and MurD as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A smart ratiometric red fluorescent chemodosimeter for fluoride based on anthraquinone nosylate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
